molecular formula C7H6F3NO2 B8144086 3-Amino-5-(trifluoromethoxy)phenol

3-Amino-5-(trifluoromethoxy)phenol

Cat. No.: B8144086
M. Wt: 193.12 g/mol
InChI Key: GYLUTNNRRLWQMQ-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethoxy)phenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group onto a phenol derivative. One common method is the trifluoromethoxylation of a suitable precursor using trifluoromethoxylating reagents. These reagents can be prepared through various methods, including the reaction of trifluoromethyl iodide with silver oxide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethoxylation reactions under controlled conditions to ensure high yield and purity. The process typically requires specialized equipment to handle the reactive intermediates and maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Amino-5-(trifluoromethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-5-(trifluoromethyl)phenol
  • 3-Amino-5-(trifluoromethoxy)benzoic acid

Uniqueness

3-Amino-5-(trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-4(11)1-5(12)3-6/h1-3,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLUTNNRRLWQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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